3-(2-Iodobenzamido)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-iodobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO3/c15-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(8-10)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKKCYPTWSCMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Iodobenzamido Benzoic Acid
Strategic Retrosynthetic Analysis of the 3-(2-Iodobenzamido)benzoic Acid Core
A logical retrosynthetic analysis of this compound begins with the disconnection of the central amide bond. This primary disconnection yields two key precursors: 2-iodobenzoic acid and 3-aminobenzoic acid. This approach is the most direct and common strategy for the formation of N-aryl benzamides.
The synthesis of 2-iodobenzoic acid can be achieved from anthranilic acid (2-aminobenzoic acid) through a Sandmeyer-type reaction. Diazotization of the amino group followed by treatment with an iodide salt introduces the iodine atom at the desired ortho position. Alternatively, 2-iodobenzoyl chloride, a more reactive derivative, can be prepared from 2-iodobenzoic acid by reaction with thionyl chloride, which can then be directly used in the amide coupling step. nih.gov
The second precursor, 3-aminobenzoic acid, is a commercially available starting material. Therefore, the primary synthetic challenge lies in the efficient and high-yielding coupling of these two fragments.
An alternative retrosynthetic approach would involve forming the amide bond first, creating 3-(benzamido)benzoic acid, and then introducing the iodine substituent. This would necessitate a regioselective iodination at the ortho-position of the benzoyl group, which can be challenging due to the presence of multiple aromatic C-H bonds. However, recent advances in directed C-H activation could make this a viable, albeit more complex, strategy. acs.orgnih.gov
Amide Bond Formation Techniques
The formation of the amide linkage between 2-iodobenzoic acid and 3-aminobenzoic acid is a critical step in the synthesis of this compound. Several methods can be employed, each with its own advantages and considerations.
Carbodiimide-Mediated Coupling Approaches
Carbodiimides are widely used reagents for the formation of amide bonds from carboxylic acids and amines. wikipedia.org Common examples include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through the activation of the carboxylic acid (2-iodobenzoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 3-aminobenzoic acid to form the desired amide bond. thermofisher.com
To enhance the efficiency of the coupling and suppress side reactions, such as the formation of N-acylurea byproducts, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included in the reaction mixture. wikipedia.org These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine.
Table 1: Common Carbodiimide Coupling Reagents and Additives
| Reagent/Additive | Full Name | Role in Reaction |
| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling agent, activates carboxylic acid |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble coupling agent |
| HOBt | 1-Hydroxybenzotriazole | Additive to suppress side reactions and reduce racemization |
| NHS | N-Hydroxysuccinimide | Additive to form a more stable active ester |
Phosphonium/Uronium Salt Activation Strategies
Phosphonium and uronium salts are another class of highly effective coupling reagents for amide bond formation. Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are frequently employed in peptide synthesis and can be applied to the synthesis of this compound. wikipedia.orgpeptide.comchemicalbook.com
The mechanism of action for these reagents involves the formation of a highly reactive activated ester of the carboxylic acid. For instance, BOP reacts with the carboxylate of 2-iodobenzoic acid to form a benzotriazol-1-yl ester, which then readily reacts with 3-aminobenzoic acid. wikipedia.org HATU, a uronium salt derived from HOAt (1-hydroxy-7-azabenzotriazole), is known for its high coupling efficiency and ability to minimize racemization, making it a powerful tool for challenging amide couplings. chemicalbook.comhighfine.com
Table 2: Examples of Phosphonium and Uronium Coupling Reagents
| Reagent | Full Name | Key Features |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. wikipedia.org |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Similar efficiency to BOP with less hazardous byproducts. peptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, low racemization, suitable for hindered substrates. chemicalbook.comhighfine.com |
Green Chemistry Principles in Amidation Protocols
In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to reduce the environmental impact of chemical synthesis. This includes the use of safer solvents, the development of catalytic methods, and the application of alternative energy sources.
For the synthesis of this compound, traditional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) can be replaced with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). rsc.orgrsc.orgresearchgate.net
Furthermore, the use of ultrasound irradiation has been shown to accelerate amide bond formation, often leading to higher yields in shorter reaction times and under milder conditions. nih.govresearchgate.netsciforum.net This technique can be applied to the coupling of 2-iodobenzoic acid and 3-aminobenzoic acid, potentially reducing energy consumption and the need for harsh reaction conditions. Solvent-free reaction conditions, where the reactants are directly heated in the presence of a catalyst, represent another green approach that minimizes waste. researchgate.net
Introduction of Iodine Substituents on Aromatic Rings
The introduction of the iodine atom at the 2-position of the benzoyl moiety is a key feature of the target molecule. This can be achieved either by starting with a pre-iodinated precursor like 2-iodobenzoic acid or by performing a regioselective iodination on an advanced intermediate.
Electrophilic Iodination Methods
If the synthetic strategy involves iodination of a pre-formed benzanilide, regioselective methods are crucial. Directed C-H activation has emerged as a powerful tool for the functionalization of specific C-H bonds. In the context of benzamides, the amide functionality can act as a directing group, facilitating the introduction of substituents at the ortho-position of the benzoyl ring.
Recent studies have demonstrated the iridium-catalyzed ortho-iodination of benzamides using N-iodosuccinimide (NIS) as the iodine source. acs.orgnih.govnih.gov This method offers a direct route to ortho-iodinated benzamides under relatively mild conditions. The reaction proceeds via a cyclometalated intermediate where the iridium catalyst coordinates to the amide oxygen, bringing the catalyst in close proximity to the ortho-C-H bond of the benzoyl ring, thus enabling its selective functionalization.
Another approach involves a two-step sequence of carbonyl-directed borylation followed by halodeboronation. semanticscholar.org This strategy allows for the precise installation of an iodine atom at the ortho-position of N-aryl amides.
Table 3: Reagents for Electrophilic Iodination
| Reagent | Full Name | Application |
| N-Iodosuccinimide (NIS) | N-Iodosuccinimide | Common electrophilic iodine source for C-H iodination. acs.org |
| Molecular Iodine (I₂) | Iodine | Can be used with an oxidizing agent for electrophilic iodination. |
| Iodine Monochloride (ICl) | Iodine monochloride | A more reactive electrophilic iodinating agent. |
Palladium-Catalyzed Direct Aryl Iodination
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, palladium catalysis can be envisioned for the direct iodination of an aryl C-H bond. While direct C-H iodination can be challenging, recent advancements have demonstrated the feasibility of such transformations.
One potential strategy involves the use of a directing group to facilitate the ortho-iodination of a benzamide (B126) precursor. The amide group itself can act as a directing group, guiding the palladium catalyst to the C-H bond at the ortho position. nih.govresearchgate.net This approach offers high regioselectivity, which is crucial for the synthesis of the target molecule. Various palladium catalysts and iodine sources can be employed, and the reaction conditions are typically optimized to maximize yield and selectivity.
A general representation of this approach is shown below:

Figure 1 : A representative scheme for palladium-catalyzed direct aryl iodination where the amide group directs the iodination to the ortho position.
It is important to note that the efficiency of this reaction can be influenced by the electronic properties of the starting benzamide. Electron-donating groups on the aromatic ring can enhance the reaction rate, while electron-withdrawing groups may have the opposite effect. researchgate.net
Halogen Exchange Reactions for Aromatic Iodides
Halogen exchange reactions, particularly the conversion of aryl bromides or chlorides to aryl iodides, provide an alternative and often highly efficient route for introducing iodine into an aromatic ring. frontiersin.orgmanac-inc.co.jpucl.ac.uk This method, often referred to as the Finkelstein reaction for aromatic systems, typically involves the use of an iodide salt, such as sodium iodide or potassium iodide, and often requires a catalyst. frontiersin.orgmanac-inc.co.jp
Copper(I) complexes have proven to be particularly effective catalysts for this transformation. frontiersin.orgnih.gov For instance, the use of copper(I) iodide in the presence of a suitable ligand can facilitate the conversion of a variety of aryl bromides to their corresponding iodides in high yields. frontiersin.orgnih.gov Palladium complexes have also been explored for mediating halogen exchange reactions, although these studies have often focused more on mechanistic understanding than synthetic application. nih.gov
The general scheme for a copper-catalyzed halogen exchange reaction is as follows:

Figure 2 : A general scheme for the copper-catalyzed conversion of an aryl bromide to an aryl iodide.
The choice of solvent and temperature can significantly impact the reaction's success. Polar aprotic solvents, such as dioxane or HMPA, are often employed at elevated temperatures to drive the reaction to completion. frontiersin.orgnih.gov
Orthogonal Protection and Deprotection Strategies for Carboxylic Acid and Amine Moieties
The presence of both a carboxylic acid and an amine group in the precursors to this compound necessitates the use of protecting groups to prevent unwanted side reactions during the synthetic sequence. biosynth.combham.ac.ukcem.com Orthogonal protection is a key strategy that allows for the selective removal of one protecting group in the presence of others. bham.ac.ukfiveable.meresearchgate.net This is crucial for the stepwise construction of the target molecule.
Common Protecting Groups for Carboxylic Acids and Amines:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Carboxylic Acid | Methyl ester | Me | Acid or base hydrolysis |
| Benzyl ester | Bn | Hydrogenolysis | |
| tert-Butyl ester | tBu | Acidic conditions | |
| Amine | Carbobenzyloxy | Cbz | Hydrogenolysis |
| tert-Butoxycarbonyl | Boc | Acidic conditions | |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions |
For the synthesis of this compound, one could envision protecting the carboxylic acid of 3-aminobenzoic acid as a methyl or benzyl ester. libretexts.orgyoutube.com The amine group could then be acylated with 2-iodobenzoyl chloride. Finally, the ester protecting group would be removed to yield the final product.
An alternative strategy would involve protecting the amine of 3-aminobenzoic acid with a Boc group. youtube.com The carboxylic acid could then be activated and coupled with a protected form of 2-iodoaniline. The choice of protecting groups would depend on the specific reaction conditions of the subsequent steps.
Comparative Analysis of Synthetic Route Efficiencies and Selectivities
| Synthetic Approach | Potential Advantages | Potential Disadvantages |
| Palladium-Catalyzed C-H Iodination | Atom economical, potentially fewer steps | May require optimization of directing group and reaction conditions, potential for side reactions |
| Halogen Exchange | High yields, well-established methodology | Requires a pre-functionalized starting material (e.g., an aryl bromide) |
| Amide Coupling with Pre-iodinated Fragments | Modular and convergent | Requires synthesis of the individual iodinated and amino-benzoic acid components, which may involve protection/deprotection steps |
The selectivity of each step is also a critical factor. For instance, in a direct iodination approach, ensuring high ortho-selectivity is paramount. In a halogen exchange route, the chemoselectivity of the exchange reaction in the presence of other functional groups must be considered.
Reactivity and Transformation Pathways of 3 2 Iodobenzamido Benzoic Acid
Reactivity of the Aryl Iodide Moiety
The C-I bond in 3-(2-Iodobenzamido)benzoic acid is a focal point for chemical reactivity. Its relatively low bond dissociation energy facilitates oxidative addition to low-valent transition metal complexes, a key step in many cross-coupling reactions. Furthermore, the iodine atom can be displaced under certain conditions or participate in radical and cyclization processes.
Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Negishi)
The aryl iodide group is an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.
The general scheme for these reactions involves the coupling of the aryl iodide with an organometallic or organic nucleophile in the presence of a palladium catalyst.
Table 1: Overview of Potential Cross-Coupling Reactions with this compound This table presents hypothetical reaction conditions based on typical protocols for aryl iodides.
| Reaction Type | Nucleophile | Typical Catalyst | Base | Solvent | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Biaryl or Styrenyl derivative |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted Alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, Toluene | Aryl Alkyne |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄, Pd(dppf)Cl₂ | None required | THF, Dioxane | Biaryl or Alkylated Arene |
| Buchwald-Hartwig | Amine, Amide | Pd₂(dba)₃, Pd(OAc)₂ | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | N-Aryl Amine/Amide |
For instance, in a Suzuki-Miyaura coupling, this compound would react with an arylboronic acid to form a biaryl compound. nih.govresearchgate.net The use of bulky, sterically hindered phosphine ligands has proven effective for coupling a wide array of amines and aryl halides. nih.gov Similarly, Sonogashira coupling with a terminal alkyne would yield an aryl alkyne derivative, a valuable intermediate in organic synthesis. The reactivity of the C-I bond makes it a prime candidate for these transformations, enabling the synthesis of complex molecular architectures.
The catalytic cycles of palladium-catalyzed cross-coupling reactions are generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgwikipedia.org
Transmetalation : The organometallic nucleophile (e.g., from a boronic acid in a Suzuki reaction) transfers its organic group to the palladium(II) complex, displacing the iodide. In some cases, this step can be turnover-limiting. nih.gov
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. wikipedia.org
The development of sophisticated ligands has been crucial to the advancement of cross-coupling reactions. nih.gov Ligands stabilize the palladium catalyst, modulate its reactivity, and influence the selectivity of the transformation. For reactions involving aryl iodides like this compound, ligand choice is critical for achieving high yields and functional group tolerance.
Key Roles of Ligands:
Enhancing Oxidative Addition: Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the oxidative addition of the aryl iodide to the Pd(0) center.
Facilitating Reductive Elimination: Steric bulk on the ligand can facilitate the final reductive elimination step to release the product. nih.gov
Preventing Catalyst Deactivation: Ligands can prevent the formation of inactive palladium black or undesirable side reactions.
Controlling Selectivity: In molecules with multiple reactive sites, specific ligands can direct the catalyst to react at the desired position. For instance, in dihalogenated substrates, bulky ligands can sometimes promote exhaustive functionalization over mono-functionalization by influencing the rate of a second oxidative addition versus catalyst dissociation. nih.gov
The development of well-defined palladium(II) precatalysts containing a specific ligand has become a common strategy to ensure the formation of the active catalytic species in a controlled manner. nih.gov The selection of an appropriate ligand, such as Xantphos or a bulky biarylphosphine, is a key parameter to optimize for any cross-coupling reaction involving this compound. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike aliphatic SN2 reactions, the standard backside attack is sterically impossible on an aromatic ring. wikipedia.org The SNAr mechanism typically proceeds via a two-step addition-elimination sequence, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
For this mechanism to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho and/or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com
In this compound, the aryl iodide moiety is not strongly activated for SNAr. The substituents on the iodinated ring (the amide group) are not powerful EWGs comparable to a nitro group. Therefore, SNAr reactions with common nucleophiles under standard conditions are generally unfavorable and slow. libretexts.org The reaction would require very strong nucleophiles, such as sodium amide, or high temperatures to proceed, potentially through an alternative benzyne (elimination-addition) mechanism rather than a pure SNAr pathway. youtube.comkhanacademy.org
Radical Reactions Involving Aryl Iodides
The C-I bond is weak enough to undergo homolytic cleavage to generate an aryl radical. This can be initiated by heat, light, or a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a reagent like tri-n-butyltin hydride (Bu₃SnH). scielo.bruchicago.edu
Studies on related 2-iodobenzamides have shown that they can serve as effective precursors for aryl radicals. acs.orgmdpi.com Once formed, the aryl radical from this compound could participate in several types of transformations:
Hydrogenolysis: The radical can abstract a hydrogen atom from a donor like Bu₃SnH, resulting in the simple reduction of the C-I bond to a C-H bond. This is often an expected but undesired side product in radical cyclization attempts. scielo.br
Intermolecular Reactions: The aryl radical could add to an external π-system or participate in homolytic aromatic substitution. For example, reactions of 3-iodobenzamides in benzene (B151609) as a solvent have been shown to surprisingly yield biphenyl (B1667301) compounds as the main product. scielo.br
Intramolecular Reactions: The radical can be trapped intramolecularly. For instance, a 1,5-hydrogen atom transfer (1,5-HAT) can occur where the initially formed aryl radical abstracts a hydrogen atom from a remote site within the same molecule, generating a new radical center that can then undergo further reactions. acs.org
The generation of aryl radicals from 2-iodobenzamide (B1293540) precursors has been successfully utilized in copper-photocatalyzed reactions to achieve selective C(sp³)-H functionalization via a 1,5-HAT process. acs.org This highlights the potential of the aryl iodide in this compound to initiate radical cascade reactions.
Cyclization Reactions Mediated by C-I Bond Activation
Activation of the C-I bond is a key strategy for initiating intramolecular cyclization reactions to form heterocyclic structures. This activation can be achieved through transition metal catalysis (e.g., palladium or cobalt) or under radical conditions. organic-chemistry.orgmdpi.com
For substrates like this compound, the ortho-disposed amide and iodide groups on one of the rings create a template for cyclization. An efficient palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom has been developed to synthesize 3-acyl isoindolin-1-ones. organic-chemistry.org This process is believed to proceed via oxidative addition of the Pd(0) catalyst into the C-I bond, followed by intramolecular carbopalladation or a related cyclization pathway.
Table 2: Example of Palladium-Catalyzed Cyclization of a 2-Iodobenzamide Derivative Based on the findings of Chen et al., Synlett, 2013. organic-chemistry.org
| Substrate | Catalyst | Ligand | Base/Solvent | Temperature | Product | Yield |
| N-(2-oxo-2-phenylethyl)-2-iodobenzamide | Pd₂(dba)₃ | Xantphos | Et₃N / i-PrOH | 70°C | 3-Benzoylisoindolin-1-one | Good |
| N-(2-oxopropyl)-2-iodobenzamide | Pd₂(dba)₃ | Xantphos | Et₃N / i-PrOH | 70°C | 3-Acetylisoindolin-1-one | Moderate |
Similarly, cobalt-catalyzed cyclizations of 2-bromobenzamides have been reported, suggesting that the more reactive 2-iodobenzamide moiety would also be a suitable substrate for such transformations. mdpi.com These reactions likely involve the formation of a five-membered aza-cobaltacycle intermediate. mdpi.com Radical translocation reactions, where an initially formed aryl radical leads to a cyclization event, are also a viable pathway for these types of molecules. mdpi.com
Chemical Transformations of the Amide Linkage
The amide bond, while generally stable, offers several avenues for chemical modification, including cleavage, substitution at the nitrogen atom, and conversion to other functional groups. These transformations are crucial for altering the core structure of the molecule and introducing new properties.
The amide linkage in this compound can be cleaved through hydrolysis to regenerate the parent amine (3-aminobenzoic acid) and 2-iodobenzoic acid. This reaction is typically achieved under acidic or basic conditions.
Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.
Base-catalyzed hydrolysis proceeds via the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine. researchgate.net
While the amide bond is resonance-stabilized, making it relatively resistant to cleavage, harsh conditions such as prolonged heating in strong acid or base are often required. bohrium.com For N-aryl amides, the hydrolysis can be particularly challenging. However, mild protocols for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions, using sodium hydroxide in a mixture of methanol and a less polar aprotic solvent like dichloromethane or dioxane, have been developed and could potentially be applied to this compound. arkat-usa.org
The formation of the amide bond, the reverse of hydrolysis, is a fundamental reaction in organic synthesis. The direct condensation of 2-iodobenzoic acid and 3-aminobenzoic acid is thermodynamically unfavorable and requires activation of the carboxylic acid. Common methods include the use of coupling agents such as carbodiimides (e.g., DCC, EDC) or the conversion of the carboxylic acid to a more reactive derivative like an acyl chloride.
| Reagent/Catalyst | Conditions | Product | Yield | Reference |
| Boric Acid | Solvent-free, heat | N-Aryl Benzamide (B126) | Good | researchgate.net |
| B(OCH2CF3)3 | MeCN, 80-100 °C | N-Aryl Benzamide | Good to Excellent | acs.orgnih.gov |
| TiCl4 | Pyridine, 85 °C | N-Aryl Benzamide | Moderate to Excellent | nih.gov |
| ZrCl4 or ZrCp2Cl2 | p-xylene, reflux | N-Benzyl Benzamide | 55-72% | rsc.org |
This table presents data for the formation of N-aryl benzamides, which are structurally similar to this compound.
The nitrogen atom of the amide group in this compound can undergo alkylation and acylation reactions.
N-Alkylation introduces an alkyl group onto the amide nitrogen. This transformation typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. mdpi.com Solvent-free phase-transfer catalytic conditions under microwave irradiation have been shown to be effective for the N-alkylation of N-substituted amides. mdpi.com Another approach is the selective Hofmann N-alkylation using catalytic amounts of alkyl halides in the presence of alcohols. rsc.org
N-Acylation involves the introduction of an acyl group to the amide nitrogen, forming an imide. This can be achieved by reacting the amide with an acyl chloride or an acid anhydride in the presence of a base. arabjchem.org The N-acylation of N-aryl benzamides has been reported, suggesting that this compound could undergo similar transformations. arabjchem.org
| Reaction | Reagents | Conditions | Product | Reference |
| N-Alkylation | Alkyl Halide, Base (e.g., KOH/K2CO3) | Microwave, Solvent-free | N-Alkyl-N-aryl Benzamide | mdpi.com |
| N-Alkylation | Alcohol, Catalytic Alkyl Halide | Heat | N-Alkyl-N-aryl Benzamide | rsc.org |
| N-Acylation | Acyl Chloride, Pyridine | Dichloromethane | N-Acyl-N-aryl Benzamide | arabjchem.org |
This table provides examples of N-alkylation and N-acylation reactions for N-aryl benzamides.
The amide functionality can be transformed into other important functional groups, such as esters and thioamides.
The direct conversion of an amide to an ester is a challenging transformation.
The conversion of amides to thioamides is a more common and synthetically useful reaction. This is typically achieved by treatment with a thionating agent, with Lawesson's reagent being a prominent example. More recently, other reagents and methods have been developed for this transformation. A convenient one-pot protocol for the transformation of N-aryl-substituted benzamides to N-aryl-substituted benzothioamides involves the use of N-isopropyldithiocarbamate isopropyl ammonium salt as a novel thiating reagent. nih.govresearchgate.net This two-step process first converts the benzamide to a benzimidoyl chloride derivative with thionyl chloride, which then reacts with the thiating reagent. nih.govresearchgate.net
| Thionating Reagent | Conditions | Product | Yield | Reference |
| N-Isopropyldithiocarbamate isopropyl ammonium salt | 1. Thionyl chloride, 70°C; 2. Acetonitrile, rt | N-Aryl Benzothioamide | Excellent | nih.govresearchgate.net |
| Ammonium phosphorodithioate | Heat | Thioamide | Good | rsc.org |
This table illustrates conditions for the conversion of N-aryl benzamides to N-aryl benzothioamides.
The amide group is a powerful directing group in directed ortho-metalation (DoM) reactions. uwindsor.cawikipedia.orgbaranlab.org In this strategy, the amide functionality directs the deprotonation of an ortho-position on one of the aromatic rings by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a variety of electrophiles, allowing for the regioselective introduction of substituents.
In the case of this compound, the amide group could potentially direct metalation to the position ortho to the amide on either the 2-iodobenzoyl ring or the 3-aminobenzoic acid ring. The regioselectivity would likely be influenced by the steric hindrance of the iodine atom and the electronic effects of the substituents on both rings. The amide group is considered a strong directing metalation group (DMG). organic-chemistry.org
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, most notably esters and amides.
Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org This is an equilibrium reaction, and to drive it towards the product, either the alcohol is used in excess or the water formed is removed. For benzoic acid derivatives, heating with an alcohol and a strong acid like sulfuric acid is a common procedure. libretexts.orggoogle.com
Amidation involves the reaction of the carboxylic acid with an amine to form a new amide bond. As with the formation of the primary amide linkage in the parent molecule, direct reaction is inefficient. The carboxylic acid must first be activated. A wide range of coupling reagents and catalysts have been developed for this purpose.
| Reaction | Reagents/Catalyst | Conditions | Product | Reference |
| Esterification | Alcohol, H2SO4 | Heat | Benzoic Acid Ester | libretexts.org |
| Amidation | Amine, Boric Acid | Solvent-free, heat | N-Substituted Benzamide | researchgate.net |
| Amidation | Amine, B(OCH2CF3)3 | MeCN, 80-100 °C | N-Substituted Benzamide | acs.orgnih.gov |
| Amidation | Amine, TiCl4 | Pyridine, 85 °C | N-Substituted Benzamide | nih.gov |
This table provides general conditions for the esterification and amidation of benzoic acids.
Reduction to Alcohol and Further Derivatization
The carboxylic acid moiety of this compound can be selectively reduced to a primary alcohol, yielding [3-(2-Iodobenzamido)phenyl]methanol. This transformation opens up pathways for further functionalization.
The most common and effective reagent for the reduction of carboxylic acids is lithium aluminum hydride (LiAlH₄). chemguide.co.ukkhanacademy.orgyoutube.com The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. chemguide.co.ukkhanacademy.org The mechanism involves the deprotonation of the acidic carboxylic proton, followed by the nucleophilic attack of hydride ions (H⁻) on the carbonyl carbon. youtube.com Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally not potent enough to reduce carboxylic acids but will reduce aldehydes and ketones, offering a degree of chemoselectivity. khanacademy.org Another selective reagent is borane (BH₃), often used as a complex with THF (BH₃·THF), which readily reduces carboxylic acids while being less reactive towards many other functional groups. khanacademy.org
The resulting primary alcohol, [3-(2-Iodobenzamido)phenyl]methanol, is a versatile intermediate. It can undergo a variety of subsequent reactions, including esterification and etherification, to produce a range of derivatives.
Table 1: Potential Reduction and Subsequent Derivatization Reactions
| Reaction Type | Reagent(s) | Product | General Conditions |
| Reduction | 1. LiAlH₄, THF2. H₃O⁺ | [3-(2-Iodobenzamido)phenyl]methanol | Anhydrous conditions, followed by acidic workup. |
| Reduction | 1. BH₃·THF2. H₃O⁺ | [3-(2-Iodobenzamido)phenyl]methanol | Anhydrous THF, followed by workup. |
| Esterification | Acyl chloride (R-COCl), Pyridine | [3-(2-Iodobenzamido)benzyl] ester | Anhydrous conditions, base catalyst. |
| Etherification | 1. NaH2. Alkyl halide (R-X) | 3-(2-Iodobenzamido)benzyl alkyl ether | Williamson Ether Synthesis; anhydrous polar aprotic solvent. |
Decarboxylation Pathways
Decarboxylation involves the removal of the carboxyl group (-COOH) and its replacement with a hydrogen atom, which would convert this compound into 3-amino-N-(2-iodophenyl)benzamide. Several methods exist for the decarboxylation of aromatic carboxylic acids.
A traditional method involves heating the carboxylic acid with soda lime, a mixture of sodium hydroxide and calcium oxide. libretexts.org This process typically requires high temperatures. For instance, benzoic acid can be decarboxylated to benzene by heating with soda lime. libretexts.org
More recent developments in synthetic chemistry have provided milder and more versatile decarboxylation protocols. Copper-catalyzed decarboxylative hydroxylation, for example, can convert benzoic acids to phenols under relatively mild conditions (e.g., 35 °C) via a photoinduced radical pathway. nih.govd-nb.info While this specific reaction introduces a hydroxyl group, other copper-catalyzed decarboxylative cross-coupling reactions can form C-C, C-N, or C-S bonds. These methods often proceed through an aryl radical intermediate generated from a copper carboxylate complex. nih.govd-nb.info The applicability of these methods to this compound would depend on the compatibility of the other functional groups, particularly the amide and aryl iodide, with the reaction conditions.
Table 2: Potential Decarboxylation Methods
| Method | Reagent(s)/Conditions | Product Type | Key Features |
| Soda Lime Decarboxylation | Soda Lime, Heat | Aryl-H | High temperatures required; classic method. libretexts.org |
| Copper-Catalyzed Decarboxylation-Oxidation | Copper catalyst, O₂, Heat (200-300 °C) | Phenol | Converts benzoic acid to the corresponding phenol. google.com |
| Photoredox-Catalyzed Decarboxylation | Copper catalyst, light (e.g., 35 °C) | Aryl radical intermediate for further reaction (e.g., hydroxylation) | Proceeds under mild conditions via radical mechanism. nih.govd-nb.info |
Anhydride and Acyl Halide Formation
The carboxylic acid group of this compound can be readily converted into more reactive derivatives such as acid anhydrides and acyl halides. These intermediates are highly valuable in synthesis, particularly for acylation reactions to form esters and amides.
Anhydride Formation: Acid anhydrides can be prepared by the dehydration of carboxylic acids. A common laboratory method involves reacting the carboxylic acid with a dehydrating agent like acetic anhydride. wikipedia.orggoogle.com This can lead to the formation of a symmetric anhydride, bis(3-(2-iodobenzamido)benzoic) anhydride, or a mixed anhydride. In modern organic synthesis, specialized aromatic carboxylic anhydrides like 2-methyl-6-nitrobenzoic anhydride (MNBA) are used as powerful dehydrating condensation agents, facilitating esterification and macrolactonization reactions under basic conditions. nih.gov
Acyl Halide Formation: Acyl halides, particularly acyl chlorides and fluorides, are among the most reactive carboxylic acid derivatives.
Acyl Chlorides are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus halides like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅). researchgate.net Using PCl₃ as the chlorinating agent is an atom-efficient method. researchgate.net
Acyl Fluorides have gained attention as they are often more stable and selective in their reactions compared to acyl chlorides. beilstein-journals.org They can be synthesized directly from carboxylic acids using various deoxyfluorinating reagents, such as 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃). beilstein-journals.org
These activated derivatives serve as precursors for a wide array of subsequent transformations.
Table 3: Reagents for Acyl Halide and Anhydride Formation
| Target Derivative | Reagent(s) | Byproducts | Notes |
| Symmetric Anhydride | Acetic Anhydride, Heat | Acetic Acid | Common method for preparing symmetric anhydrides. wikipedia.org |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts are easily removed. |
| Acyl Chloride | Phosphorus Trichloride (PCl₃) | Phosphonic Acid | High atom efficiency. researchgate.net |
| Acyl Fluoride | BT-SCF₃ | --- | Allows for direct conversion from carboxylic acid under mild conditions. beilstein-journals.org |
Role As a Precursor in Complex Organic Synthesis
Utilization in the Construction of Heterocyclic Compounds
Heterocyclic compounds are central to medicinal chemistry and materials science. The structure of 3-(2-Iodobenzamido)benzoic acid is well-suited for the synthesis of various fused heterocyclic systems through intramolecular cyclization strategies.
The ortho-iodobenzamide moiety is a classic precursor for forming five-membered heterocyclic rings like indoles and their oxygen-containing counterparts, benzofurans. Although direct synthesis using this compound is not extensively documented, its structural elements are amenable to established cyclization methodologies.
Palladium-catalyzed reactions are a cornerstone for such transformations. organic-chemistry.org For instance, an intramolecular Heck reaction could theoretically be employed. In such a pathway, the amide nitrogen would act as the nucleophile, attacking a palladium-activated carbon at the site of the iodine atom to form the indole (B1671886) ring system. Similarly, to form a benzofuran (B130515) scaffold, the amide bond could be hydrolyzed to the corresponding amine and then converted to a hydroxyl group via a Sandmeyer-type reaction. This resulting ortho-iodophenol derivative could then undergo an intramolecular Ullmann condensation or a palladium-catalyzed etherification to furnish the benzofuran ring.
Another potential route involves a Sonogashira coupling of the aryl iodide with a terminal alkyne, followed by an electrophilic or metal-catalyzed cyclization to yield a 2-substituted indole. nih.govrsc.org
Table 1: Potential Conditions for Indole/Benzofuran Synthesis via Intramolecular Cyclization
| Target Scaffold | Reaction Type | Potential Catalyst/Reagents | General Conditions | Supporting Literature |
|---|---|---|---|---|
| Indole | Palladium-Catalyzed Amination | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | High temperature in aprotic polar solvent (e.g., DMF, Toluene) | organic-chemistry.org |
| Benzofuran | Copper/Palladium-Catalyzed Etherification | CuI or Pd Catalyst, Base (e.g., Cs₂CO₃) | High temperature in aprotic solvent (e.g., Dioxane, Toluene) | nih.govorganic-chemistry.org |
| 2-Substituted Indole | Sonogashira Coupling & Cyclization | Pd/Cu Catalyst, Terminal Alkyne, Base (e.g., Et₃N) | Room temperature to moderate heating in a suitable solvent | rsc.org |
The synthesis of six-membered nitrogen-containing heterocycles like quinolines and isoquinolines can also be envisioned starting from this compound. The formation of these structures would likely involve multi-step sequences that modify the existing functional groups to facilitate cyclization.
For isoquinoline (B145761) or isoquinolone synthesis, the benzoic acid moiety is a key starting point. An established method involves the C-H annulation of benzoic acids with alkynes, followed by treatment with an ammonia (B1221849) source to form the isoquinolone ring. researchgate.net In this scenario, the 3-(2-Iodobenzamido) group would be a substituent on the final isoquinolone product.
Alternatively, quinoline (B57606) synthesis often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or β-ketoesters (Combes synthesis), followed by acid-catalyzed cyclization. iipseries.org To utilize this compound, the amide could first be hydrolyzed to 3-aminobenzoic acid. This intermediate could then participate in a Friedländer-type synthesis, where it reacts with a β-dicarbonyl compound in the presence of an acid or base catalyst to construct the quinoline core. jptcp.com The resulting product would be a quinoline-carboxylic acid derivative.
Table 2: Potential Synthetic Routes to Quinoline and Isoquinoline Systems
| Target System | Synthetic Strategy | Key Intermediate | Potential Reagents | Supporting Literature |
|---|---|---|---|---|
| Isoquinolone | Annulation of Benzoic Acid | This compound | Alkyne, Metal Catalyst (e.g., Rh, Ru), Ammonium Formate | researchgate.net |
| Quinoline | Friedländer Annulation | 3-Aminobenzoic acid (from hydrolysis) | β-Dicarbonyl compound, Acid or Base Catalyst | jptcp.comnih.gov |
| Quinoline | Combes Synthesis | 3-Aminobenzoic acid (from hydrolysis) | β-Diketone, H₂SO₄ | iipseries.org |
Benzodiazepines are a class of seven-membered heterocyclic compounds. The most common synthetic routes to 1,4-benzodiazepines typically start from 2-aminobenzophenones or other 1,2-disubstituted aromatic precursors. The structure of this compound, being derived from 3-aminobenzoic acid, is not ideally suited for the direct formation of the classical benzodiazepine (B76468) scaffold.
However, the synthesis of other fused ring systems is plausible. For example, intramolecular cyclization of 2-iodobenzamides can lead to isoindolinones, which are fused five- and six-membered ring systems. organic-chemistry.org It is conceivable that under specific palladium-catalyzed conditions, an intramolecular C-H activation or a coupling reaction could occur between the two aromatic rings of this compound, potentially leading to a dibenzopyranone or a phenanthridinone-type structure after cyclization and subsequent rearrangement. Such intramolecular arylation reactions are known for acyl-tethered derivatives. researchgate.net The synthesis of triazolo-fused benzodiazepines often involves multi-component reactions starting from precursors like 2-azidebenzaldehydes, which are structurally distinct from the target compound. nih.gov
Building Block for Polymer Synthesis (excluding biomedical polymers)
The bifunctional nature of this compound, possessing both a carboxylic acid and an amide group that can be potentially modified, makes it a candidate monomer for the synthesis of advanced polymers.
As an AB-type monomer, this compound could theoretically be used to synthesize polyamides or polyesters. For polyester (B1180765) synthesis, the carboxylic acid group can be polymerized with a diol comonomer or self-condensed if the amide nitrogen were converted to a hydroxyl group. More directly, the carboxylic acid can react with diols in a standard polycondensation reaction to form polyesters where the iodobenzamido moiety acts as a pendant group. Using benzoic acid derivatives as end-capping agents in polyester synthesis is a known strategy to control molecular weight and properties. google.com
For polyamide synthesis, the situation is more complex. The amide NH bond is generally unreactive in typical polycondensation reactions. However, if the amide were hydrolyzed to an amine, the resulting 3-amino-2'-iodobenzoic acid derivative could be polymerized. A more direct route would be to use the carboxylic acid end to react with a diamine comonomer, leading to a polyamide with pendant iodobenzamide groups. These pendant groups could then be used for post-polymerization modification.
Table 3: Potential Polymerization Strategies
| Polymer Type | Monomer Role | Polymerization Method | Potential Comonomer | Resulting Architecture |
|---|---|---|---|---|
| Polyester | AB-type (modified) or A-type | Polycondensation | Diol (e.g., Ethylene Glycol) | Linear polyester with pendant iodobenzamido groups |
| Polyamide | A-type | Polycondensation | Diamine (e.g., Hexamethylenediamine) | Linear polyamide with pendant iodobenzamido groups |
The iodine atom on the benzamide (B126) ring is a key feature that can be exploited for creating cross-linked polymer networks. Polymers incorporating this compound as a monomer would possess pendant iodo-aryl groups along the polymer backbone. These groups are excellent substrates for a variety of carbon-carbon bond-forming reactions.
For instance, palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, could be used to link polymer chains together. If a difunctional coupling partner is used (e.g., a diboronic acid or a diacetylene), a robust, cross-linked network can be formed. Another approach is light-induced or heat-induced homolytic cleavage of the C-I bond to generate aryl radicals, which could then combine to form biphenyl (B1667301) cross-links. This strategy offers a pathway to novel materials with enhanced thermal stability and mechanical strength, suitable for applications in advanced coatings or composites. While various agents are known to cross-link polymer chains, the ability to form covalent cross-links via the integrated iodo-aryl group provides a pathway to materials with tailored properties. nih.gov
As a bespoke chemical entity, this compound holds potential as a building block in complex organic synthesis. Its structure combines three key functional components: a carboxylic acid group, an amide linkage, and an iodo-substituted aromatic ring. This combination allows for a variety of potential chemical transformations, making it a target for researchers in synthetic chemistry. The iodine atom, in particular, can serve as a reactive site for forming new carbon-carbon or carbon-heteroatom bonds through various coupling reactions.
Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.govnih.gov The properties of these materials, such as porosity and stability, are highly dependent on the structure of the organic ligand used. nih.govnih.gov
A comprehensive review of scientific literature and chemical databases did not yield specific examples or detailed research on the use of this compound as a ligand for the synthesis of MOFs or coordination polymers. The following sections describe the theoretical considerations for its use in this context.
The formation of MOFs is a self-assembly process, where the organic ligands and metal ions spontaneously organize into an ordered, crystalline structure. Should this compound be used in such a synthesis, the process would involve dissolving the ligand and a suitable metal salt in a solvent system, often under heat, to facilitate the growth of crystals.
Application in Natural Product Synthesis (as an advanced intermediate)
Natural product synthesis often involves the multi-step construction of complex molecular architectures. Advanced intermediates are stable compounds formed during the synthesis that already contain significant portions of the final target's structure.
Despite the structural features of this compound that could make it a useful intermediate—such as the reactive iodine atom for cross-coupling reactions—a thorough search of the scientific literature did not identify any instances of its use as an advanced intermediate in the total synthesis of a natural product. Its application in this area remains a theoretical possibility rather than a documented practice.
Advanced Spectroscopic and Mechanistic Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of 3-(2-Iodobenzamido)benzoic acid and for investigating its fragmentation behavior. The compound has a molecular formula of C₁₄H₁₀INO₃ and a monoisotopic mass of 366.9705 g/mol . chemscene.com HRMS can measure this mass with high precision (typically to within 5 ppm), which serves to validate the molecular formula by distinguishing it from other potential formulas with the same nominal mass.
Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods used to generate the molecular ion ([M]⁺• or [M+H]⁺). In tandem mass spectrometry (MS/MS), this parent ion is isolated and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net
For this compound, key fragmentation pathways would likely include:
Amide Bond Cleavage: Scission of the C-N amide bond is a common fragmentation pathway, leading to the formation of characteristic ions such as the 2-iodobenzoyl cation (m/z 231) and the 3-aminobenzoic acid radical cation (m/z 137) or related fragments.
Loss of Iodine: Cleavage of the C-I bond would result in a fragment ion with a loss of 127 Da.
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) from the molecular ion or other fragments is another expected pathway. nih.govdocbrown.info
Loss of Small Molecules: Fragments corresponding to the loss of water (H₂O) or carbon monoxide (CO) are also common in the mass spectra of benzoic acids. docbrown.infofu-berlin.de
The following table summarizes the likely key fragments.
| m/z (calculated) | Proposed Fragment Ion | Formation Pathway |
| 366.9705 | [C₁₄H₁₀INO₃]⁺ | Molecular Ion ([M]⁺) |
| 349.9674 | [C₁₄H₉INO₂]⁺ | Loss of OH |
| 321.9725 | [C₁₄H₁₀INO]⁺ | Loss of COOH |
| 230.9358 | [C₇H₄IO]⁺ | Cleavage of amide bond (2-iodobenzoyl cation) |
| 137.0477 | [C₇H₇NO₂]⁺ | Cleavage of amide bond (protonated 3-aminobenzoic acid) |
| 104.9283 | [C₇H₄O]⁺ | Loss of I from [C₇H₄IO]⁺ |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would reveal:
Molecular Conformation: The precise dihedral angles between the two aromatic rings and the planarity of the amide group would be established. This provides a clear picture of the molecule's shape in its crystalline form. researchgate.netnih.gov
Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions. X-ray crystallography would identify and characterize hydrogen bonds, such as those involving the carboxylic acid (forming dimers) and the amide N-H group. nih.govresearchgate.net Furthermore, it could reveal other significant interactions like halogen bonding (C-I···O) and π-π stacking between the aromatic rings, which stabilize the crystal lattice. researchgate.netresearchgate.net
Absolute Stereochemistry: While the parent molecule is achiral, this technique is the gold standard for determining the absolute configuration of chiral molecules.
Structural data from related molecules, such as 2-iodobenzamide (B1293540) and other benzanilides, show that the packing is often dominated by N-H···O hydrogen bonds forming chains or dimers, and that halogen bonds can play a significant role in organizing the molecules into sheets. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for qualitative analysis and structural confirmation. researchgate.net
For this compound, the key expected vibrational bands are:
O-H Stretch: A very broad absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. researchgate.netnist.gov
N-H Stretch: A moderate to sharp peak in the IR spectrum around 3300-3400 cm⁻¹ corresponding to the amide N-H group.
C=O Stretches: Two distinct carbonyl stretching bands would be visible. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1650-1680 cm⁻¹. researchgate.netindexcopernicus.com
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the vibrations of the two benzene (B151609) rings.
Amide II Band: An absorption around 1510-1550 cm⁻¹, resulting from a mix of N-H bending and C-N stretching.
C-I Stretch: The carbon-iodine bond vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range in the Raman and far-IR spectra.
The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Appearance (IR) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, sharp |
| Amide | N-H stretch | 3300 - 3400 | Moderate, sharp |
| Amide | C=O stretch (Amide I) | 1650 - 1680 | Strong, sharp |
| Amide | N-H bend (Amide II) | 1510 - 1550 | Moderate |
| Aromatic Rings | C=C stretch | 1450 - 1600 | Multiple sharp bands |
| Aryl-Iodide | C-I stretch | 500 - 600 | Weak to moderate |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. niscpr.res.in It is employed to optimize molecular geometry and analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.inniscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. actascientific.com
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. niscpr.res.in For benzoic acid derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are used to determine these energies and other quantum chemical descriptors. niscpr.res.inijsr.net
Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. niscpr.res.inniscpr.res.in For instance, in related benzoic acid compounds, positive potential sites are often located around acidic hydrogen atoms, while negative regions are concentrated around oxygen and nitrogen atoms. niscpr.res.in
Table 1: Illustrative DFT-Calculated Quantum Chemical Parameters for a Benzoic Acid Derivative
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.82 actascientific.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.82 actascientific.com |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.00 actascientific.com |
| Ionization Potential (I) | Energy required to remove an electron from HOMO | 6.82 actascientific.com |
Note: The values in this table are based on a related compound, 4-(carboxyamino)-benzoic acid, and serve as an illustrative example of the parameters calculated via DFT.
Ab initio (from first principles) calculations, such as the Hartree-Fock (HF) method and Complete Active Space Self-Consistent Field (CASSCF), provide a high level of theory for studying molecular properties without reliance on empirical data. uwosh.eduresearchgate.net These methods are particularly useful for energy minimization to find the most stable three-dimensional structure of a molecule and for performing conformational analysis. niscpr.res.inniscpr.res.in
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For molecules with flexible groups, like 3-(2-Iodobenzamido)benzoic acid, computational evaluations can identify various local energy minima on the potential energy surface. nih.govresearchgate.net For example, a study on 3-(azidomethyl)benzoic acid revealed three distinct conformational polymorphs, where the azidomethyl group was identified as the source of this structural diversity. nih.govresearchgate.net Computational analysis showed significant energy barriers between these conformers, demonstrating that they represent distinct local minima. nih.govresearchgate.net Such studies are critical for understanding how molecular flexibility can lead to different crystalline forms (polymorphism), a phenomenon of great importance in materials science and pharmaceuticals. uky.edursc.org
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can model conformational flexibility and complex intermolecular interactions in different environments, such as in solution. nih.govajchem-a.com
The process typically involves:
System Setup: Placing the molecule of interest, such as this compound, in a simulation box filled with explicit solvent molecules (e.g., water, acetonitrile, or 2-propanol). nih.gov
Force Field Application: Using a force field, such as GAFF (General Amber Force Field) or CHARMM, to define the potential energy of the system based on bond lengths, angles, and non-bonded interactions. nih.govajchem-a.com
Energy Minimization and Equilibration: Minimizing the system's energy to remove steric clashes, followed by equilibration phases (NVT and NPT ensembles) to bring the system to the desired temperature and pressure. nih.gov
Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory. nih.gov
Analysis of the trajectory provides insights into conformational flexibility by monitoring metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. ajchem-a.com Furthermore, MD simulations can elucidate intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the solute and solvent or between solute molecules themselves, which can influence solubility and crystallization behavior. nih.govucl.ac.uk
Prediction of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. By calculating the energy of the system as the reactants transform into products, it is possible to identify intermediates, transition states, and determine the activation energy required for the reaction to proceed.
For instance, DFT calculations have been used to investigate the decarboxylation of benzoic acid. researchgate.net In such a study, several possible reaction pathways can be proposed, and for each path, the structures of reactants, transition states, and products are optimized. researchgate.net The activation energy for each pathway is calculated, and the path with the lowest energy barrier is predicted to be the most favorable. researchgate.net Similarly, computational methods have been used to explore the potential energy profiles for bond fission and other degradation reactions of benzoic acid in different electronic states, providing a deeper understanding of its photochemical behavior. researchgate.net These theoretical predictions guide experimental work by identifying plausible reaction intermediates and products. researchgate.net
Structure-Reactivity Relationship Studies via Computational Models
Computational models are essential for establishing structure-reactivity relationships, including Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structural or physicochemical properties with its reactivity or biological activity. rsc.orgnih.govresearchgate.net
For benzoic acid derivatives, DFT-based descriptors can be used to predict reactivity. A theoretical study on substituted benzoic acids demonstrated that descriptors like chemical potential, softness, and the Fukui function could effectively predict their gas-phase acidity. semanticscholar.org This approach allows for a systematic understanding of how different substituents (electron-donating or electron-withdrawing) influence the reactivity of the carboxylic acid group. semanticscholar.org
In a broader sense, these studies help in the rational design of new molecules with desired properties. For example, structure-activity relationship studies on diphenylamine-based retinoids, which contain a benzoic acid moiety, have shown how modifications to the molecule's structure, such as changing the flexibility of the carboxylic acid-containing substituent, can convert a compound from an agonist to an antagonist. nih.gov Computational models can predict the impact of such structural changes, providing valuable guidance for synthesizing new compounds with enhanced or specific activities. mdpi.com
Future Research Directions and Emerging Paradigms
Exploration of Unconventional Reactivity Pathways for the Aryl Iodide and Amide Groups
Future research will likely deviate from traditional cross-coupling reactions to explore more novel transformations of the aryl iodide and amide functionalities. The development of nickel-catalyzed reductive cross-coupling reactions, which can pair two distinct electrophiles like an aryl iodide and an amide derivative, represents a promising frontier. Such methodologies could enable the construction of complex ketone structures by activating the amide C-N bond, a traditionally robust and unreactive linkage.
Furthermore, the exploration of C-H activation and functionalization presents another key research avenue. While methods exist for the ortho-C-H arylation of benzoic acids using aryl iodides, applying these principles intramolecularly or in novel intermolecular reactions involving the 3-(2-Iodobenzamido)benzoic acid scaffold could lead to new polycyclic aromatic structures. The development of palladium or iridium-catalyzed systems that selectively functionalize specific C-H bonds in the presence of the existing reactive sites would be a significant advancement. Research into iridium-catalyzed ortho-iodination of benzoic acids, for instance, highlights the ongoing efforts to control regioselectivity in C-H functionalization, a principle that can be extended to explore the reactivity of the subject molecule.
Development of Asymmetric Synthesis Approaches for Chiral Derivatives
The inherent structure of this compound, a substituted benzanilide, suggests the potential for atropisomerism—a form of chirality arising from restricted rotation around a single bond. The steric hindrance caused by the ortho-iodo substituent could create a significant energy barrier to rotation around the N-aryl bond, making the synthesis of stable, axially chiral atropisomers a feasible and exciting goal.
Future work should focus on the development of catalytic atroposelective methods to access these chiral derivatives. Organocatalytic approaches, for example using chiral phosphoric acids or isothioureas, have proven successful in the atroposelective N-acylation of anilines or the synthesis of N-aryl quinoids. nih.govdicp.ac.cnnih.gov Adapting these strategies could provide enantioselective routes to novel chiral ligands, catalysts, or materials derived from this compound. pku.edu.cn The synthesis of axially chiral benzoic acids for use as chiral derivatizing agents further underscores the importance and utility of this class of compounds. nih.gov
Integration into Flow Chemistry Methodologies for Scalable Synthesis
To enhance the scalability, safety, and efficiency of reactions involving this compound and its derivatives, the integration of continuous-flow chemistry methodologies is a critical future direction. youtube.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing exothermic reactions or handling hazardous reagents and intermediates. nih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for Amide Synthesis
| Feature | Traditional Batch Synthesis | Continuous-Flow Synthesis |
| Scalability | Often challenging, requires process re-optimization. | More straightforward, achieved by extending run time. |
| Safety | Higher risk due to large volumes of reagents. | Enhanced safety with smaller reaction volumes at any given time. |
| Heat Transfer | Inefficient, can lead to hotspots and side products. | Highly efficient, allows for precise temperature control. |
| Mixing | Can be inefficient, leading to concentration gradients. | Rapid and efficient mixing, improving reaction kinetics. |
| Process Control | Manual or semi-automated, less precise. | Fully automated, precise control over all parameters. |
Applications in Photocatalysis and Electrocatalysis (non-biomedical)
The aryl iodide moiety is an excellent precursor for radical-based transformations, opening up avenues in photocatalysis. Visible-light-induced reduction of aryl halides can generate aryl radicals under mild conditions, which can then participate in a variety of bond-forming reactions. mdpi.com Future research could leverage this compound in photocatalytic C-C or C-heteroatom bond formations, using light to drive reactions that are difficult to achieve with traditional thermal methods. nih.gov For instance, visible-light-induced, copper-mediated reactions could be developed for the fluorination or hydroxylation of the aryl iodide position. acs.org
In the realm of electrocatalysis, the amide and benzoic acid groups offer sites for electrochemical modification. N-hydroxyphthalimide (NHPI)-mediated electrochemical oxidation has been used for the α-oxygenation of benzamides, suggesting that the amide portion of the molecule could be selectively functionalized. acs.org Electrochemical methods provide a green and efficient alternative to chemical oxidants and reductants, relying on electric current to drive reactions. Developing electrocatalytic systems for the derivatization of this compound could lead to novel synthetic pathways for advanced materials and functional polymers.
Design of Next-Generation Molecular Scaffolds Utilizing this compound as a Synthon
With its three distinct functional groups, this compound is an ideal synthon for constructing complex, next-generation molecular scaffolds. The carboxylic acid and aryl iodide groups are particularly well-suited for creating porous crystalline materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
The benzoic acid can act as a linker to coordinate with metal ions or clusters, while the aryl iodide provides a reactive site for post-synthetic modification within the framework. researchgate.net Alternatively, the iodide can be used to synthesize more complex, functionalized linkers prior to MOF assembly. mdpi.com MOFs containing iodine have been investigated for their ability to capture and store iodine vapor, a critical application in nuclear waste management. nih.govacs.org By incorporating this compound into MOF structures, it may be possible to design materials with tailored porosity and functionality for applications in gas storage, separation, or heterogeneous catalysis. The ability of related iodinated benzoic acids to form layered structures through halogen and hydrogen bonding further highlights their potential in crystal engineering and the design of supramolecular assemblies. researchgate.net
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
